20-Deoxy-20-oxophorbol 12,13-dibutyrate
CAS No.: 100930-03-8
Cat. No.: VC20746035
Molecular Formula: C28H38O8
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100930-03-8 |
|---|---|
| Molecular Formula | C28H38O8 |
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | [(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate |
| Standard InChI | InChI=1S/C28H38O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,14,16,18-19,22,24,33-34H,7-10,13H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 |
| Standard InChI Key | BSSVCYJMQUYSRI-YVQNUNKESA-N |
| Isomeric SMILES | CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)C=O)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C |
| SMILES | CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C |
| Canonical SMILES | CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C |
Introduction
Overview of 20-Deoxy-20-Oxophorbol 12,13-Dibutyrate
20-Deoxy-20-oxophorbol 12,13-dibutyrate, also known as PDBt, is a synthetic derivative of phorbol esters, which are natural products derived from plants in the Euphorbiaceae family. Phorbol esters are known for their role as tumor promoters and their ability to activate protein kinase C (PKC), a key enzyme involved in various cellular signaling pathways.
Biological Activity and Mechanisms of Action
Research indicates that 20-deoxy-20-oxophorbol 12,13-dibutyrate exhibits significant biological activities:
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Tumor Promotion: Like other phorbol esters, PDBt has been shown to promote tumor growth in various experimental models. It acts primarily through the activation of protein kinase C, leading to enhanced cell proliferation and survival.
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Effect on Gap Junction Communication: Studies have demonstrated that PDBt can inhibit gap junctional intercellular communication (GJIC) in liver epithelial cells. This effect is associated with increased oxidative stress and altered phosphorylation of connexin proteins involved in GJIC .
In Vitro Studies
A series of in vitro studies have explored the impact of PDBt on various cell types:
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Cell Lines Used: WB-F344 rat liver epithelial cells and other hepatocyte models.
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Findings:
Antiviral Activity
Recent studies have also evaluated the antiviral potential of PDBt:
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Antiviral Assays: The compound showed varying degrees of activity against different viral strains, with specific efficacy noted against chikungunya virus (CHIKV) .
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Comparative Efficacy: In comparison to other phorbol derivatives, PDBt exhibited moderate antiviral activity with an effective concentration (EC50) noted at approximately 13.1 µM .
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